molecular formula C10H15ClN2O2 B6221959 3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride CAS No. 2758004-78-1

3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride

Cat. No.: B6221959
CAS No.: 2758004-78-1
M. Wt: 230.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a chemical compound belonging to the class of imidazo[1,5-a]pyridines

Properties

CAS No.

2758004-78-1

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride typically involves the following steps:

  • Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, with aldehydes or ketones in the presence of acid catalysts.

  • Ethyl Group Introduction: The ethyl group can be introduced through alkylation reactions using ethyl halides or other suitable alkylating agents.

  • Carboxylic Acid Formation: The carboxylic acid group is introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, or other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Alkyl halides, amines, or other nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Derivatives with different functional groups, such as alkylated or amino-substituted compounds.

Scientific Research Applications

3-Ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and neurological disorders.

  • Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

3-Ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is compared with other similar compounds, such as 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride and 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific ethyl group, which influences its reactivity and biological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.